molecular formula C₁₅H₁₆D₅N₅O₅ B1144457 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 CAS No. 72963-21-4

6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5

Cat. No.: B1144457
CAS No.: 72963-21-4
M. Wt: 356.39
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Description

6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 is an isotopic form of a compound known for its significant biological activity. This compound is particularly noted for its role as a stimulant of cell divisions in plant tissue cultures. It is a stable isotope-labeled compound, which makes it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 involves several steps, starting from the appropriate ribofuranosylpurine precursorThe reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopic labels.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production process includes large-scale synthesis, purification, and quality control measures to meet the stringent requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in studies of cell division and growth, particularly in plant tissue cultures.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of high-purity chemicals and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 involves its interaction with specific molecular targets in cells. It stimulates cell division by activating certain signaling pathways and enzymes involved in the cell cycle. The exact molecular targets and pathways are still under investigation, but it is known to influence the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 include:

    6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine: The non-isotopic form of the compound.

    trans-Zeatin Riboside: Another compound with similar biological activity in plant tissue cultures.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic form provides enhanced stability and specificity in experimental studies, making it a valuable tool in scientific research.

Properties

CAS No.

72963-21-4

Molecular Formula

C₁₅H₁₆D₅N₅O₅

Molecular Weight

356.39

Synonyms

trans-Zeatin Riboside-d5;  (E)-N-[4-Hydroxy-3-(methyl-d3)-2-butenyl-4,4-d2]-adenosine

Origin of Product

United States

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